molecular formula C16H24N2O2 B3850557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B3850557
M. Wt: 276.37 g/mol
InChI Key: VNUMNIZCILEGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine, commonly known as "DBL," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBL is a psychoactive compound that belongs to the class of phenethylamines and is structurally similar to MDMA (3,4-methylenedioxymethamphetamine). In recent years, DBL has been studied extensively for its potential use in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).

Mechanism of Action

DBL acts by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of DBL, including feelings of euphoria, increased empathy, and altered perception.
Biochemical and Physiological Effects:
DBL has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, DBL has been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those observed with MDMA.

Advantages and Limitations for Lab Experiments

DBL has several advantages as a research tool. It is relatively easy to synthesize in the laboratory, and its effects are well-characterized. However, there are also limitations to its use. DBL is a psychoactive compound and must be handled with care to avoid accidental exposure. Additionally, the use of DBL in animal studies may be limited due to ethical concerns.

Future Directions

There are several potential future directions for research on DBL. One area of interest is the development of new therapeutic agents based on the structure of DBL. Another area of interest is the study of the long-term effects of DBL use, particularly with regard to its potential for addiction and neurotoxicity. Finally, there is a need for further research on the safety and efficacy of DBL in human clinical trials.

Scientific Research Applications

DBL has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that DBL has a similar mechanism of action to MDMA, which is believed to be responsible for its psychoactive effects. DBL acts as a serotonin releasing agent, increasing the levels of serotonin in the brain. This increase in serotonin has been linked to improvements in mood, decreased anxiety, and reduced symptoms of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethyl-4-piperidinamine.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17-7-5-14(6-8-17)18(2)12-13-3-4-15-16(11-13)20-10-9-19-15/h3-4,11,14H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMNIZCILEGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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